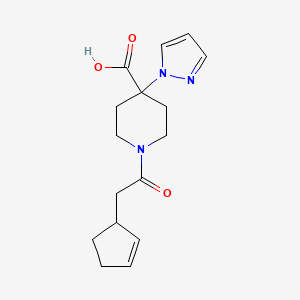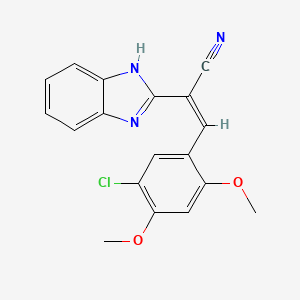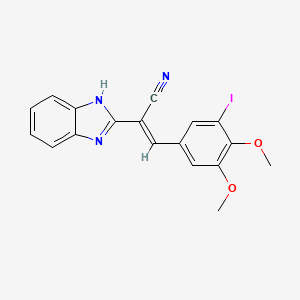![molecular formula C18H22N2O2 B5278111 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5278111.png)
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a furan ring, a methoxy-substituted phenyl ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions. The reaction is carried out using a 1-M HCl acetic acid solution, which facilitates the aldol condensation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the double bond can yield 1-[(3-(furan-2-yl)propyl]-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the catalytic and allosteric sites of the enzyme, preventing its normal function and leading to decreased melanin production.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: This compound shares a similar structure but lacks the piperazine ring.
1,3-di(2-furyl)-2-propen-1-one: Another related compound with two furan rings and a propenone linkage.
Uniqueness
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for interactions with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-18-9-3-2-8-17(18)20-13-11-19(12-14-20)10-4-6-16-7-5-15-22-16/h2-9,15H,10-14H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYLBTGFWAPZQF-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B5278030.png)


![2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]hexanoic acid](/img/structure/B5278061.png)
![2-tert-butyl-6-(2-ethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5278065.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5278073.png)



![2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5278130.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5278135.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butylacetamide](/img/structure/B5278146.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopentyl-N-methylpropanamide](/img/structure/B5278154.png)
